![molecular formula C14H19NO4 B6279649 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid CAS No. 141029-23-4](/img/no-structure.png)
3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid
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Overview
Description
“3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid” is a compound with the molecular weight of 327.38 . It is also known as 3-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid . The compound is typically in the form of a solid .
Synthesis Analysis
The tert-butyloxycarbonyl (BOC) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The compound has a linear formula of C14H19O4N1 . The InChI code is 1S/C14H19NO4/c1-14(2,3)19-13(18)15-8-7-10-5-4-6-11(9-10)12(16)17/h4-6,9H,7-8H2,1-3H3,(H,15,18)(H,16,17) .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The compound is typically in the form of a solid . It has a molecular weight of 327.38 .Scientific Research Applications
Peptide Synthesis
The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis to protect the amino group during the coupling of amino acids. The Boc group can be easily removed under mild acidic conditions without affecting other sensitive functional groups in the peptide chain .
Bio-organic Synthesis
In bio-organic chemistry, Boc-protected amino acids are used to prevent unwanted side reactions and to help in the stepwise construction of complex organic molecules .
Tissue Engineering
The Boc group’s stability and ease of removal make it suitable for applications in tissue engineering, where precise molecular assembly is crucial .
Dipeptide Synthesis
Boc-protected amino acid ionic liquids (Boc-AAILs) serve as starting materials in dipeptide synthesis, providing a green chemistry approach by avoiding volatile organic solvents .
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid involves the protection of the amine group, followed by the reaction with 2-bromoethyl benzoate, and then deprotection of the amine group.", "Starting Materials": [ "Benzoic acid", "tert-Butyl carbamate", "Thionyl chloride", "2-Bromoethyl benzoate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol" ], "Reaction": [ "Protection of the amine group with tert-butyl carbamate using thionyl chloride", "Reaction of the protected amine with 2-bromoethyl benzoate in the presence of sodium hydroxide", "Deprotection of the amine group using hydrochloric acid and sodium bicarbonate", "Isolation of the product using ethyl acetate and methanol" ] } | |
CAS RN |
141029-23-4 |
Product Name |
3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid |
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.3 |
Purity |
95 |
Origin of Product |
United States |
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